molecular formula C23H17N3O6 B3906628 N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide

N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide

Cat. No. B3906628
M. Wt: 431.4 g/mol
InChI Key: QAXUVUBAMPHBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide, also known as NF-110, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NF-110 has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide exerts its therapeutic effects through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of a protein called AKT, which plays a key role in cell survival and proliferation. N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide also inhibits the activity of another protein called NF-κB, which is involved in the regulation of inflammation and immune responses. By inhibiting these proteins, N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide can reduce cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative disorders, N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide has been shown to improve cognitive function and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It is also relatively stable, allowing for long-term storage and use. However, N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide does have some limitations. It has low solubility in water, which can make it difficult to administer in some experiments. Additionally, its potency can vary depending on the cell or tissue type being studied.

Future Directions

There are several future directions for research on N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of AKT and NF-κB. Another area of interest is the study of N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide. Overall, N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Scientific Research Applications

N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro and in vivo. N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Additionally, N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide has been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-[4-(furan-2-carbonylamino)-3-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-14-13-16(6-9-18(14)25-22(27)20-3-2-12-31-20)24-23(28)21-11-10-19(32-21)15-4-7-17(8-5-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXUVUBAMPHBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.